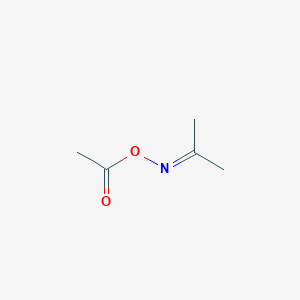

propan-2-one O-acetyl oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Propan-2-one O-acetyl oxime primarily targets aldehydes and ketones . It reacts with these compounds to form oximes, a class of organic compounds . The role of this compound is to act as a nucleophile, reacting with the partially positive carbon in the carbonyl group of aldehydes and ketones .

Mode of Action

The mode of action of this compound involves a nucleophilic addition reaction . The oxygen in the compound acts as a nucleophile in competition with nitrogen, but it’s a dead-end process . Reaction with oxygen gives the reversible formation of a hemiketal . Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of aldehydes and ketones into oximes . This transformation is essentially irreversible and results in the dehydration of the adduct

Result of Action

The result of the action of this compound is the formation of oximes from aldehydes and ketones . This transformation is essentially irreversible and leads to the dehydration of the adduct

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Propan-2-one O-acetyl oxime can be synthesized through a two-step process:

Formation of Propan-2-one Oxime: Propan-2-one reacts with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is typically carried out in an ethanol solvent at elevated temperatures (around 60°C) for about 75 minutes.

Acetylation: The propan-2-one oxime is then acetylated using acetic anhydride in the presence of a catalyst like N,N-dimethylaminopyridine. The reaction is conducted at room temperature for about an hour.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for extraction and purification enhances the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Propan-2-one O-acetyl oxime undergoes several types of chemical reactions, including:

Beckmann Rearrangement: This reaction converts oximes into amides or nitriles, depending on the starting material.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield propan-2-one and hydroxylamine.

Reduction: Reduction of this compound can lead to the formation of corresponding amines.

Common Reagents and Conditions

Acidic Conditions: Hydrochloric acid or sulfuric acid is commonly used in hydrolysis reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Catalysts: N,N-dimethylaminopyridine is used as a catalyst in acetylation reactions.

Major Products Formed

Amides: Formed through Beckmann rearrangement.

Hydroxylamine: Formed through hydrolysis.

Amines: Formed through reduction.

Applications De Recherche Scientifique

Scientific Research Applications

Propan-2-one O-acetyl oxime has diverse applications across several scientific domains:

Chemistry

- Catalytic Reactions: Acts as a ligand in palladium-catalyzed reactions, enhancing selectivity in C-H activation processes.

- Synthesis Intermediate: Used in the synthesis of more complex organic molecules.

Biology

- Enzyme Inhibition: Investigated for its potential as an inhibitor of various enzymes, including fatty acid amide hydrolase (FAAH), which plays a role in pain modulation.

- Antimicrobial Activity: Exhibits antibacterial properties against various strains, making it a candidate for developing new antimicrobial agents.

Medicine

- Therapeutic Applications: Explored for its anti-inflammatory and analgesic properties due to its mechanism as an enzyme inhibitor.

- Drug Development: Its derivatives are being studied for potential anticancer activities.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting its potential as a therapeutic agent in treating infections.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of fatty acid amide hydrolase by this compound demonstrated that it effectively increases endocannabinoid levels, indicating its potential in pain management therapies.

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Ligand in catalytic reactions | Enhances selectivity in C-H activation |

| Biology | Enzyme inhibitor | Effective against fatty acid amide hydrolase |

| Medicine | Antimicrobial agent | Significant inhibition of bacterial growth |

| Drug Development | Potential anticancer agent | Promising results in cell line studies |

Comparaison Avec Des Composés Similaires

Propan-2-one O-acetyl oxime can be compared with other oxime esters, such as:

Acetophenone O-acetyl oxime: Similar in structure but derived from acetophenone instead of propan-2-one.

Benzaldehyde O-acetyl oxime: Derived from benzaldehyde and used in the synthesis of aromatic compounds.

Cyclohexanone O-acetyl oxime: Derived from cyclohexanone and used in the synthesis of cyclohexyl derivatives.

This compound is unique due to its simple structure and ease of synthesis, making it a versatile intermediate in organic synthesis.

Activité Biologique

Propan-2-one O-acetyl oxime, also known as acetylacetone oxime, is a compound of significant interest in various fields, including medicinal and industrial chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

This compound has the molecular formula C5H9NO and a molecular weight of 101.13 g/mol. It can be synthesized through a two-step process involving the reaction of propan-2-one with hydroxylamine hydrochloride, followed by acetylation using acetic anhydride. The synthesis typically occurs under controlled conditions to ensure high yield and purity.

The primary mechanism by which this compound exerts its biological effects involves nucleophilic addition reactions with aldehydes and ketones, leading to the formation of oximes. This transformation is crucial in various biochemical pathways, particularly in the synthesis of pharmacologically active compounds .

Biochemical Pathways

- Formation of Oximes : this compound reacts with carbonyl compounds to form oximes.

- Beckmann Rearrangement : This reaction converts oximes into amides or nitriles, which are important in synthetic organic chemistry.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit human serum cyclase and xanthine oxidase in vitro, impacting metabolic pathways related to inflammation and oxidative stress .

Biological Activities

This compound exhibits several biological activities:

- Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Enzyme Inhibition : It inhibits enzymes such as cyclases and xanthine oxidase, which are involved in inflammatory responses and purine metabolism .

- Cell Differentiation Modulation : The compound has been shown to influence pluripotent cell differentiation, inhibiting their conversion into specific cell types like erythrocytes and hepatocytes while allowing other types like fibroblasts to differentiate normally .

Case Studies

- Asthma Induction Potential : In a study examining various substances' potential to induce asthma, this compound was included due to its chemical properties that suggest possible respiratory sensitization effects. The findings indicated a need for further investigation into its safety profile in occupational settings .

- Enantioselective Synthesis : A study demonstrated the use of this compound as an intermediate in the enantioselective synthesis of nonracemic amines. The compound's reactivity under specific catalytic conditions led to high yields and optical purity, showcasing its utility in asymmetric synthesis .

Applications

This compound is utilized in various applications:

- Medicinal Chemistry : As an intermediate in synthesizing antibiotics and anticancer agents.

- Industrial Chemistry : Employed in producing polymers and heterocyclic compounds.

- Biochemical Research : Used as a reagent in assays to study enzyme mechanisms .

Summary of Findings

| Biological Activity | Mechanism | Applications |

|---|---|---|

| Antimicrobial | Inhibits pathogens | Antibiotic synthesis |

| Enzyme Inhibition | Cyclase and xanthine oxidase inhibition | Anti-inflammatory agents |

| Cell Differentiation Modulation | Affects pluripotent cells | Research in regenerative medicine |

Propriétés

IUPAC Name |

(propan-2-ylideneamino) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(2)6-8-5(3)7/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZRHQOQCJMESC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.